molecular formula C10H13ClN4O B1487626 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide CAS No. 1250763-75-7

1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide

Cat. No. B1487626
M. Wt: 240.69 g/mol
InChI Key: MFIIMKQJXHRVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are a class of organic compounds with a two-nitrogen ring structure . They are found in many biological molecules, such as DNA and RNA. Pyrimidines can be substituted with various functional groups, leading to a wide range of compounds with diverse properties .

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using chick chorioallantoic membrane (CAM) model. These derivatives also exhibited DNA cleavage activities, suggesting their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Capillary Electrophoresis in Pharmaceutical Analysis

Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including a derivative of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide. This method offers a promising approach for quality control of pharmaceuticals (Lei et al., 2012).

Potential Antianxiety, Antidepressant, and Antipsychotic Agents

The preparation of derivatives of 1-(2-pyrimidinyl)piperazine, structurally related to 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, has been explored for potential antianxiety, antidepressant, and antipsychotic applications, highlighting the chemical's versatility in drug development (I. Becker, 2008).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, based on the core structure of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, has shown significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects, comparing favorably to sodium diclofenac as a standard drug (A. Abu‐Hashem et al., 2020).

Novel Strategies for Synthesis of Biologically Active Compounds

Innovative synthetic approaches have been developed for a variety of biologically active thienopyrimidine derivatives by reacting enaminonitrile with different reagents. These compounds have been studied for their potential antimicrobial activities, showcasing the broad applicability of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide derivatives in generating new therapeutic agents (M. E. Azab, 2008).

Analgesic and Antiparkinsonian Activities

Substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, related to 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, have been evaluated for their analgesic and antiparkinsonian activities. These studies have indicated the potential of these compounds to serve as treatments comparable to Valdecoxib® and Benzatropine® (A. Amr et al., 2008).

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-10-13-4-1-8(14-10)15-5-2-7(3-6-15)9(12)16/h1,4,7H,2-3,5-6H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIMKQJXHRVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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